molecular formula C15H22N2OS B2520350 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235354-46-7

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2520350
CAS No.: 1235354-46-7
M. Wt: 278.41
InChI Key: KBGBGDDZKOFUPK-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative designed for research applications. Its molecular structure, which incorporates both cyclohexyl and cyclopropyl groups attached to a urea core, is of significant interest in scaffold hopping and medicinal chemistry efforts. Scaffold hopping is a strategy used to discover structurally novel compounds with similar biological activities by modifying the central core structure of a known active molecule, potentially leading to improved pharmacological properties . Urea derivatives similar to this compound are frequently investigated as key molecular frameworks in drug discovery. They are commonly explored as potential antagonists or allosteric modulators for various protein targets, such as adenosine receptors , or as core structures in the development of enzyme inhibitors, exemplified by their use in creating tri-vector inhibitors for targets like cyclophilins . The presence of the thiophene moiety, a common heterocyclic bioisostere, may enhance the molecule's binding properties and metabolic stability . This compound is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-15(16-13-4-2-1-3-5-13)17(14-6-7-14)10-12-8-9-19-11-12/h8-9,11,13-14H,1-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBGDDZKOFUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of cyclohexylamine, cyclopropyl isocyanate, and thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Cyclohexylamine: reacting with to form an intermediate urea derivative.

  • The intermediate then reacts with thiophen-3-ylmethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The furan-2-ylmethyl group in the furan derivative (CAS 1219912-23-8) replaces the cyclopropyl group, reducing steric hindrance but introducing oxygen-based polarity, which may alter solubility and metabolic stability . The cyclopropyl group in the target compound provides rigidity and moderate lipophilicity, balancing solubility and membrane permeability.

Solubility and Lipophilicity

While explicit solubility data for the target compound are unavailable, insights from structurally related nitrosoureas () suggest:

  • Octanol/Water Distribution: Lipophilicity (logP) is critical for bioavailability and toxicity.
  • Carbamoylating vs. Alkylating Activity : In nitrosoureas, low carbamoylating activity and high alkylating activity correlate with improved therapeutic indexes. The urea scaffold in the target compound may exhibit analogous reactivity, though this requires experimental validation .

Hypothesized Bioactivity

  • Anticancer Potential: The dichlorophenyl analogue’s higher molecular weight and halogen substituents may improve DNA alkylation efficiency, a mechanism common in nitrosoureas. The target compound’s cyclohexyl group could instead favor interactions with hydrophobic kinase domains .

Biological Activity

3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea is a compound with significant potential in biological applications due to its unique molecular structure. It features a cyclohexyl group, a cyclopropyl group, and a thiophene moiety, which contribute to its diverse biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₂N₂OS
  • Molecular Weight : 290.42 g/mol
  • CAS Number : 1235354-46-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various biochemical effects.

Anticancer Activity

Research has indicated that derivatives of urea compounds, including this particular compound, exhibit promising anticancer properties. The following table summarizes relevant findings from studies on similar compounds:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.48Induces apoptosis via caspase activation
Compound BHCT116 (Colon Cancer)0.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Case Studies

  • Study on Antitumor Effects : A study published in MDPI explored the cytotoxic effects of various urea derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed significant cytotoxicity against leukemia and breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry assays revealed that certain derivatives activated caspase pathways, leading to programmed cell death. This suggests that this compound may also engage similar pathways .

Pharmacological Potential

The compound is being explored for its potential therapeutic applications beyond oncology. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development in areas such as:

  • Neurological Disorders : Investigations into the neuroprotective effects of thiophene-containing compounds suggest potential applications in treating neurodegenerative diseases.
  • Inflammatory Conditions : The anti-inflammatory properties of related compounds indicate that this urea derivative could be beneficial in managing inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-Cyclohexyl-1-cyclopropyl-1-(thiophen-3-ylmethyl)urea in laboratory-scale synthesis?

Answer: The compound is synthesized via multi-step protocols, typically involving cyclopropane ring formation, thiophene functionalization, and urea coupling. Key optimization steps include:

  • Intermediate purification : Use column chromatography or recrystallization after cyclopropane and thiophene intermediate steps to minimize impurities .
  • Reagent selection : Employ coupling agents like carbodiimides (e.g., DCC) for urea bond formation, as they enhance reaction efficiency .
  • Temperature control : Maintain sub-ambient temperatures (-10°C to 0°C) during cyclopropane ring closure to prevent side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as demonstrated in analogous urea syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : Urea carbonyl stretches (1640–1680 cm⁻¹) and thiophene C-S vibrations (∼700 cm⁻¹) validate functional groups .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with high-resolution mass spectrometry confirms molecular weight and purity (>95%) .
  • TLC monitoring : Silica gel plates (hexane:ethyl acetate 3:1) track reaction progress, with UV visualization for thiophene moieties .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?

Answer:

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the urea group’s hydrogen-bonding capacity .
  • Binding assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for proposed targets .
  • Metabolic stability : Incubate the compound with liver microsomes (human or murine) and analyze degradation via LC-MS to assess pharmacokinetic liabilities .
  • Cellular assays : Test inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) using ELISA, with dose-response curves (IC50 calculations) .

Q. How should contradictory data on biological activity across studies be resolved?

Answer: Contradictions may arise from structural analogs or assay variability. Mitigation strategies include:

  • Structure-activity relationship (SAR) analysis : Compare activity of derivatives (Table 1) to identify critical substituents .
Analog Structural Variation Reported Activity Source
Thiophene-2-yl variantThiophene position shiftReduced COX-2 inhibition
Phenyl-substituted ureaCyclopropyl replacementEnhanced cytotoxicity
  • Assay standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time) .
  • Orthogonal validation : Confirm activity using unrelated assays (e.g., enzymatic vs. cell-based) .

Q. What statistical and computational models are suitable for optimizing reaction parameters in flow-chemistry synthesis?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, catalyst loading, residence time) and identify optimal conditions .
  • Machine learning (ML) : Train models on historical reaction data (e.g., yield vs. solvent polarity) to predict outcomes for novel conditions .
  • Kinetic modeling : Apply Arrhenius equations to continuous-flow systems for scaling up cyclopropane formation steps .

Methodological Notes

  • Controlled synthesis : and emphasize rigorous intermediate purification for reproducibility.
  • Data interpretation : Cross-reference NMR shifts () and biological data () to avoid misassignment of functional group contributions.

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